molecular formula C11H8BrFN2O2 B1525542 1-[(3-bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1273797-56-0

1-[(3-bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B1525542
CAS No.: 1273797-56-0
M. Wt: 299.1 g/mol
InChI Key: KSHKOFFNZVKYIY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Identification

This compound represents a complex heterocyclic compound that incorporates both pyrazole and halogen-substituted benzyl functionalities. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly defining the structural arrangement through its descriptive chemical name. The compound is officially registered under Chemical Abstracts Service number 85093-34-1, establishing its unique molecular identity within chemical databases. Alternative nomenclature includes 1-(3-bromo-4-fluorobenzyl)-1H-pyrazole-4-carboxylic acid, which emphasizes the benzyl linkage between the aromatic and heterocyclic components.

The molecular formula C₁₁H₈BrFN₂O₂ indicates a molecular weight of 299.10 grams per mole, reflecting the presence of eleven carbon atoms, eight hydrogen atoms, one bromine atom, one fluorine atom, two nitrogen atoms, and two oxygen atoms. The structural architecture consists of a central pyrazole ring system bearing a carboxylic acid group at the 4-position and a halogen-substituted benzyl group at the 1-position. The benzyl substituent features bromine at the 3-position and fluorine at the 4-position of the phenyl ring, creating a unique substitution pattern that influences the compound's physicochemical properties. This specific arrangement of functional groups contributes to the molecule's potential biological activity and pharmaceutical relevance.

The compound belongs to the specialty materials classification, indicating its specialized application potential rather than commodity chemical status. The Simplified Molecular-Input Line-Entry System representation captures the structural connectivity: O=C(C1=CN(CC2=CC=C(F)C(Br)=C2)N=C1)O, providing a standardized format for computational analysis and database searches. This molecular representation facilitates structural analysis and comparison with related pyrazole derivatives in chemical databases and research applications.

Historical Development of Pyrazole-4-carboxylic Acid Derivatives

The historical development of pyrazole-4-carboxylic acid derivatives traces back to fundamental discoveries in heterocyclic chemistry, with the first synthesis of substituted pyrazoles carried out in 1883 by Knorr and colleagues. This pioneering work established the foundation for pyrazole chemistry through the reaction of β-diketone compounds with hydrazine derivatives, producing two regioisomers and demonstrating the versatility of pyrazole synthesis. The early methodologies focused on cyclocondensation reactions involving 1,3-dicarbonyl compounds with hydrazine derivatives, representing a simple and rapid approach to obtain polysubstituted pyrazoles.

The development of 1-substituted pyrazole-4-carboxylic acids specifically emerged through multiple synthetic pathways, with significant advances reported in the mid-20th century. One notable approach involved the chloromethylation of 1-phenylpyrazole followed by subsequent oxidation of the 4-chloromethyl-1-phenylpyrazole intermediate. Alternative synthetic strategies included the hydrolysis of 4-cyano derivatives formed from anti-oximes of 4-formyl-1-phenylpyrazole compounds. A particularly innovative method involved Sandmeyer-type reactions from 1-phenylpyrazole-4-diazonium chloride, where replacement of the pyrazole-4-diazonium group by nitrile groups enabled subsequent hydrolysis to carboxylic acid functionality.

Modern synthetic approaches have expanded considerably, incorporating advanced methodologies such as nano-zinc oxide catalyzed green protocols for synthesizing 1,3,5-substituted pyrazole derivatives. These contemporary methods emphasize excellent yields, shortened reaction times, and simplified work-up procedures compared to classical synthetic routes. The evolution from traditional condensation reactions to modern catalytic processes reflects the ongoing refinement of pyrazole synthesis methodology. Additionally, multicomponent processes involving in situ formation of diazo compounds from aldehydes and tosylhydrazines have provided safer alternatives to traditional diazo chemistry while maintaining synthetic efficiency. The progression of synthetic methodologies demonstrates the sustained scientific interest in pyrazole-4-carboxylic acid derivatives and their structural variants.

Historical Development Period Key Synthetic Method Characteristics
1883-1900 Knorr Condensation β-diketone with hydrazine derivatives
1950-1970 Chloromethylation-Oxidation Two-step process via chloromethyl intermediate
1970-1990 Sandmeyer-Type Reactions Diazonium chloride to cyano to carboxylic acid
2000-Present Nano-catalyzed Green Chemistry High yields, short reaction times, simple work-up

Significance of Halogen-Substituted Phenyl Groups in Medicinal Chemistry

Halogen-substituted phenyl groups hold profound significance in medicinal chemistry, with fluorine and bromine substitutions providing distinct advantages for pharmaceutical development. The incorporation of halogen atoms into aromatic systems fundamentally alters molecular properties, influencing biological activity, metabolic stability, and pharmacokinetic parameters. Fluorine substitution, in particular, establishes strong and stable carbon-fluorine bonds while enabling fine-tuning of physicochemical and volumetric properties. The strategic placement of fluorine atoms can modulate lipophilicity, metabolic pathways, and target protein interactions without substantially altering molecular size.

Bromine substitution offers complementary benefits, particularly in the context of halogen bonding interactions. Heavy organohalogens, including organobromines, demonstrate superior halogen bond formation capabilities compared to organofluorines, creating opportunities for enhanced protein-ligand interactions. Research indicates that more than 250 chlorine-containing drugs were available in the pharmaceutical market as of 2019, underscoring the clinical importance of halogen-substituted compounds. The prevalence of halogenated pharmaceuticals reflects their utility in treating diverse medical conditions, including infectious diseases, neurological disorders, and metabolic conditions.

The dual halogen substitution pattern found in this compound represents an sophisticated approach to molecular design. The 3-bromo-4-fluoro substitution pattern combines the halogen bonding potential of bromine with the metabolic stability conferred by fluorine. This combination enables optimization of both binding affinity and pharmacokinetic properties simultaneously. Database surveys reveal that halogen bonds form not only with target proteins but also with plasma transport proteins involved in absorption, distribution, metabolism, excretion, and toxicity processes. Approximately 16% of halogen bonds in protein database structures involve water molecules, while nearly 20% involve proteins participating in pharmacokinetic processes.

The electronic effects of halogen substitution significantly influence aromatic ring properties, with both bromine and fluorine serving as electron-withdrawing groups that modify electron density distribution. These electronic modifications can enhance binding interactions with target proteins through complementary electrostatic effects. The steric and electronic effects of halogen substituents create local electronic attraction or repulsion patterns that facilitate specific protein-ligand interactions. Contemporary pharmaceutical development increasingly recognizes halogen bonding as a valuable tool for rational drug design, with halogen bonds achieving interaction strengths comparable to classical hydrogen bonding.

Halogen Type Bond Strength Primary Benefits Pharmaceutical Applications
Fluorine Very Strong C-F Metabolic stability, lipophilicity tuning Central nervous system drugs
Bromine Moderate C-Br Halogen bonding, protein interactions Oncology, infectious disease
Dual F/Br Combined effects Optimized binding and stability Advanced pharmaceutical design

Properties

IUPAC Name

1-[(3-bromo-4-fluorophenyl)methyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O2/c12-9-3-7(1-2-10(9)13)5-15-6-8(4-14-15)11(16)17/h1-4,6H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHKOFFNZVKYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=N2)C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The preparation typically involves:

  • Construction of the pyrazole core via cyclization reactions involving hydrazine derivatives and β-dicarbonyl or related intermediates.
  • Introduction of the halogenated benzyl substituent through nucleophilic substitution or coupling reactions.
  • Functionalization at the 4-position of the pyrazole ring to install the carboxylic acid group, often via lithiation and carboxylation or oxidation of methyl precursors.

Pyrazole Ring Formation and Functionalization

Based on analogous methods for pyrazole-4-carboxylic acids, the pyrazole ring is commonly synthesized by reacting hydrazine hydrate with α,β-unsaturated nitriles or diketones to form 3-amino-5-methylpyrazole intermediates under reflux conditions (60–90°C for 8–24 hours). This intermediate can then be brominated selectively at the 3-position using brominating agents such as bromine or dibromo reagents under controlled conditions.

Carboxylation at the 4-Position of Pyrazole

Carboxylation is often achieved by lithiation of the pyrazole at the 4-position using strong bases such as lithium diisopropylamide (LDA) or butyllithium at low temperatures (-78°C), followed by bubbling carbon dioxide to form the carboxylic acid. This step requires careful temperature control to avoid side reactions and to maintain regioselectivity.

Representative Preparation Method from Related Compounds

A patent describing the preparation of 1-(3-chloro-2-pyridyl)-3-bromo-1H-pyrazole-4-carboxylic acid, which is structurally related, outlines the following key steps that can be adapted for 1-[(3-bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid:

Step Reaction Description Conditions Notes
S1 Ring closure of 3-aminocrotononitrile with hydrazine hydrate 60–90°C, 8–24 h reflux Forms 3-amino-5-methylpyrazole intermediate
S2 Bromination of pyrazole at 3-position Use of brominating agents (e.g., BrCCl2CCl2Br) Protection of amino groups with dimethylaminosulfonyl chloride may be required
S3 Introduction of 3-bromo-4-fluorobenzyl substituent via nucleophilic substitution Reaction with 3-bromo-4-fluorobenzyl halide under basic conditions May require protecting group removal post-reaction
S4 Lithiation at 4-position and carboxylation with CO2 Use of LDA or butyllithium at -78°C Yields this compound

This method is effective but involves stringent low-temperature conditions and careful handling of strong bases.

Alternative Approaches and Process Improvements

  • Oxidation of methyl pyrazole derivatives : Oxidizing 3-methyl-5-bromopyrazole to the corresponding carboxylic acid provides a milder alternative to lithiation/carboxylation.

  • Catalytic cyclization with hydrazine : Using α,β-unsaturated esters and 2,2-difluoroacetyl halides followed by condensation with methyl hydrazine in the presence of catalysts has been shown to yield pyrazole-4-carboxylic acids efficiently, with high purity and reduced isomer formation.

  • Avoidance of harsh conditions : Newer methods focus on avoiding extremely low temperatures and hazardous reagents like butyllithium by using milder bases and optimized reaction sequences, improving industrial scalability and safety.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages
Lithiation and CO2 Carboxylation Pyrazole lithiation at -78°C, CO2 bubbling High regioselectivity, well-established Requires cryogenic conditions, sensitive reagents
Oxidation of Methyl Pyrazole Oxidize 3-methyl-5-bromopyrazole to carboxylic acid Milder conditions, simpler operation May require purification to remove over-oxidation products
Cyclization with α,β-unsaturated esters and hydrazine Condensation of difluoroacetyl halides with methyl hydrazine High yield, reduced isomers, scalable Specific to difluoromethyl analogs, may need adaptation
Protection and Bromination Strategy Amino protection, bromination, substitution, deprotection Enables selective functionalization Multi-step, requires careful control

Research Findings and Optimization

  • Reaction yields for pyrazole carboxylic acids via lithiation/carboxylation typically exceed 80%, but the need for cryogenic conditions limits industrial use.

  • Oxidation routes provide moderate to high yields (~70-90%) with simpler setups.

  • Catalytic cyclization methods have demonstrated yields above 90% with high purity (>99.5%) and reduced isomer content, indicating improved process efficiency.

  • Use of protecting groups such as dimethylaminosulfonyl chloride enhances selectivity in bromination steps but adds complexity.

  • Process improvements focus on atom economy, waste reduction, and safety, making these methods suitable for scale-up.

Chemical Reactions Analysis

1-[(3-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the carboxylic acid group.

    Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters, respectively.

Common reagents used in these reactions include nucleophiles (e.g., amines, alcohols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(3-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-[(3-bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring, as well as the carboxylic acid group, play crucial roles in binding to these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on the molecular pathways involved are necessary to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on the Pyrazole Core

The pyrazole scaffold is versatile, with substitutions at the N1 and C4 positions significantly altering physicochemical and biological properties. Below is a comparison of key analogs:

Table 1: Structural and Electronic Comparison of Pyrazole Derivatives
Compound Name Substituents (N1 Position) C4 Position Molecular Formula Key Features
Target Compound 3-Bromo-4-fluorophenylmethyl Carboxylic acid C₁₂H₁₀BrFN₂O₂ Bromo and fluoro enhance electronegativity; potential for H-bonding .
1-[(3-Bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 3-Bromophenylmethyl Carboxylic acid C₁₃H₁₃BrN₂O₂ Methyl groups increase steric bulk; reduced polarity vs. target compound .
1-[(4-Methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid 4-Methylphenylmethyl Carboxylic acid C₁₂H₁₂N₂O₂ Electron-donating methyl group increases lipophilicity .
1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid 2-Methoxyphenylmethyl Carboxylic acid C₁₂H₁₂N₂O₃ Methoxy group introduces electron-donating effects; may alter solubility .
Y-700 (1-(3-Cyano-4-neophenyl)-1H-pyrazole-4-carboxylic acid) 3-Cyano-4-neophenyl Carboxylic acid C₁₄H₁₃N₃O₂ Cyano and neophenyl groups enhance XO inhibition (IC₅₀ = 5.8 nM) .
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s bromo-fluoro substituent creates a more electron-deficient aromatic system compared to methyl or methoxy groups. This could enhance acidity of the carboxylic acid group and influence binding to targets like enzymes or receptors .
  • Biological Activity : Y-700’s high xanthine oxidase (XO) inhibitory activity (IC₅₀ = 5.8 nM) highlights the importance of substituent choice in targeting specific enzymes .

Physicochemical Properties and Solubility

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) LogP (Predicted) Aqueous Solubility (mg/mL) Notable Functional Groups
Target Compound 329.13 ~2.1 ~0.5 Br, F, COOH
1-[(3-Bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 325.17 ~2.8 ~0.3 Br, CH₃, COOH
1-[(4-Methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid 232.24 ~1.9 ~1.2 CH₃, COOH
Y-700 255.27 ~1.5 ~1.8 CN, COOH
Key Observations:
  • Lipophilicity: Bromo and fluoro substituents increase LogP (lipophilicity) in the target compound compared to Y-700, which has a polar cyano group .
  • Solubility : The target compound’s lower aqueous solubility (~0.5 mg/mL) vs. Y-700 (~1.8 mg/mL) may reflect the balance between electronegative substituents and ionizable COOH group .

Biological Activity

1-[(3-bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C10_{10}H8_{8}BrF N3_{3}O2_{2}
  • Molecular Weight : 295.09 g/mol

Research indicates that compounds within the pyrazole class exhibit various mechanisms of action, including:

  • Inhibition of Kinases : Pyrazole derivatives have been shown to selectively inhibit certain kinases, which play critical roles in cell signaling and cancer progression.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells, making them potential candidates for anticancer therapies.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description Reference
Anticancer Properties Induces apoptosis in cancer cell lines, particularly in MCF-7 breast cancer cells.
Kinase Inhibition Selectively inhibits Aurora A kinase, leading to cell cycle arrest at the G1 phase.
Enzymatic Activity Acts as an inhibitor for various enzymes involved in metabolic pathways.

Case Study 1: Anticancer Activity

A study conducted on MCF-7 cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The compound exhibited an IC50 value of approximately 168.78 µM, indicating its effectiveness as an anticancer agent.

Case Study 2: Kinase Selectivity

In a kinase panel assay involving 14 different kinases, the compound showed promising selectivity towards Aurora A kinase. Molecular docking studies revealed that it binds effectively within the active site of the kinase, suggesting a potential pathway for targeted cancer therapy.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

  • Selectivity and Efficacy : The compound exhibits a high degree of selectivity towards specific kinases, which is crucial for minimizing off-target effects in therapeutic applications.
  • Structural Modifications : Variations in the substituent groups on the pyrazole ring can significantly alter biological activity, allowing for further optimization in drug design.

Q & A

Q. What are the optimal synthetic routes for 1-[(3-bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or similar precursors. For example, ethyl acetoacetate and phenylhydrazine derivatives can form pyrazole intermediates, followed by hydrolysis to yield the carboxylic acid group. A key step is the alkylation of the pyrazole nitrogen with 3-bromo-4-fluorobenzyl bromide under basic conditions. Purification via flash column chromatography (e.g., DCM:MeOH gradients) ensures high yields (>80%) and purity (>95%) .

Q. How is the compound structurally characterized in crystallographic studies?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is standard for determining bond lengths, angles, and intermolecular interactions. Challenges like twinning or disorder in the bromo-fluorophenyl group can be addressed with SHELXD for structure solution and SHELXL for refinement. Hydrogen-bonding networks involving the carboxylic acid group are critical for stability .

Q. What preliminary biological activities have been reported for this compound?

Pyrazole-4-carboxylic acid derivatives are frequently screened for enzyme inhibition (e.g., prolyl hydroxylases) or antimicrobial activity. For instance, structural analogs disrupt bacterial cell wall synthesis by targeting enzymes like penicillin-binding proteins. In vitro assays (MIC values) and molecular docking studies are used to validate these mechanisms .

Advanced Research Questions

Q. How can low yields in the cyclocondensation step be mitigated during synthesis?

Reaction optimization includes:

  • Catalyst screening : Use of DMF-DMA (N,N-dimethylformamide dimethyl acetal) to enhance cyclization efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Maintaining 80–100°C prevents side reactions like decarboxylation. Post-reaction analysis via LC-MS (ESI) ensures intermediate stability and purity .

Q. What computational methods predict the compound’s reactivity and electronic properties?

Density Functional Theory (DFT) studies using Gaussian or ORCA software analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. These predict nucleophilic/electrophilic sites, such as the carboxylic acid group’s susceptibility to esterification. Mulliken charges on the bromine and fluorine atoms guide derivatization strategies for structure-activity relationship (SAR) studies .

Q. How can contradictory data in biological assays be resolved?

Discrepancies in IC₅₀ or MIC values may arise from:

  • Impurity interference : Validate compound purity via HPLC or NMR before testing.
  • Assay conditions : Standardize buffer pH, temperature, and cell lines (e.g., Gram-negative vs. Gram-positive bacteria).
  • Target specificity : Use knock-out microbial strains or enzyme mutants to confirm on-target effects .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

The bulky bromo-fluorophenyl group often causes crystal packing issues. Strategies include:

  • Co-crystallization : Add small molecules (e.g., glycerol) to stabilize lattice interactions.
  • Cryocooling : Reduces thermal motion for higher-resolution data.
  • Twinned data refinement : SHELXL’s TWIN and BASF commands correct for overlapping reflections .

Q. How can SAR studies be designed to optimize bioactivity?

Systematic modifications include:

  • Halogen substitution : Replace bromine with chlorine to assess steric effects.
  • Methylation : Introduce methyl groups at the pyrazole 3-position to enhance lipophilicity.
  • Carboxylic acid bioisosteres : Replace -COOH with tetrazoles or sulfonamides to improve membrane permeability. Biological testing against panels of enzymes (e.g., kinases, hydroxylases) identifies critical functional groups .

Methodological Notes

  • Synthetic protocols should report yields, purity (HPLC/LC-MS), and spectroscopic data (¹H/¹³C NMR, IR) for reproducibility.
  • Biological assays must specify negative controls (e.g., solvent-only) and statistical methods (e.g., ANOVA for dose-response curves).
  • Crystallographic data should be deposited in the Cambridge Structural Database (CSD) with CCDC numbers for peer validation.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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1-[(3-bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid

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